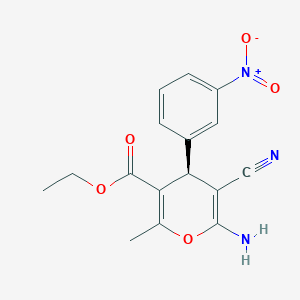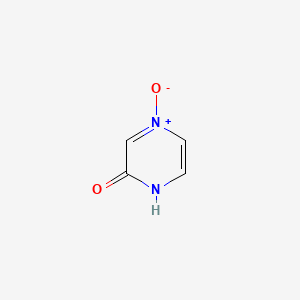
1-十六烷酰基-2,3-二十八烷酰基-sn-甘油
描述
Synthesis Analysis
The synthesis of 1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol involves a series of esterification reactions, where hexadecanoyl and dioctadecanoyl moieties are attached to a glycerol backbone. Techniques such as chemo-enzymatic synthesis provide an effective pathway for the esterification of glycerol with specific fatty acids, yielding high-purity triacylglycerols (Salto, Bertello, & de Lederkremer, 1997).
Molecular Structure Analysis
The molecular structure of 1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol is characterized by a glycerol backbone esterified with one hexadecanoyl and two dioctadecanoyl fatty acids. The structure has been elucidated through methods such as X-ray diffraction, revealing a complex arrangement of the acyl chains in relation to the glycerol backbone, influencing its physical and chemical properties (Goto et al., 1992).
Chemical Reactions and Properties
The chemical properties of 1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol are influenced by its structure, allowing it to undergo various chemical reactions, including hydrolysis and transesterification. These reactions can modify the fatty acid composition, thereby altering its properties and applications. The ester bonds between the glycerol backbone and the fatty acid chains are reactive sites for such transformations.
Physical Properties Analysis
The physical properties of 1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol, such as melting point, solubility, and crystalline structure, depend on the length and saturation of the fatty acid chains. Differential scanning calorimetry and powder X-ray diffraction studies have provided insights into its polymorphism, indicating various crystalline forms under different conditions, which is critical for its functionality in biological systems and industrial applications (Kodali, Atkinson, Redgrave, & Small, 1984).
科学研究应用
合成和化学性质
砷代磷脂酰胆碱的合成:首次合成了相关化合物 1-O-十六烷酰基-2-O-((15-(二甲基胂酰基)十五烷酰基)氧基)-sn-甘油-3-磷酸胆碱。这一合成对于研究食品中砷脂质的生物学和毒理学性质具有重要意义 (Guttenberger 等人,2017)。
胶束浓度表征:已经对类似于 1-十六烷酰基-2,3-二十八烷酰基-sn-甘油的化合物(如 1-O-烷基-2-乙酰基-sn-甘油-3-磷酸胆碱)进行了研究,以确定它们的临界胶束浓度。此类研究对于了解这些化合物的物理性质至关重要 (Kramp 等人,1984)。
通过质谱分析衍生物:甘油磷脂的质谱色谱鉴定,包括 1,2-二己基和 1,2-二十八烷基-甘油的衍生物,突出了此类分析在理解类似脂质结构和组分中的重要性 (Satouchi 等人,1978)。
生物和生物技术应用
用于合成的酶促酯化:酶促酯化方法已被用于创建区域异构纯二酰基甘油,展示了生物技术工艺在合成结构特异性脂质中的潜力 (Berger 等人,1992)。
在生物系统中的表征:对牛精子精子的半脂质(包括类似于 1-十六烷酰基-2,3-二十八烷酰基-sn-甘油的结构)的表征对于理解这些脂质在生物系统中的作用至关重要 (Álvarez 等人,1990)。
化学酶促合成:1-O-十六烷基-2-O-棕榈酰基-sn-甘油的化学酶促合成证明了化学和生物方法相结合可生产特定的脂质结构 (Salto 等人,1997)。
光催化制氢:利用 ZnO-ZnS/石墨烯光催化剂从甘油(一种相关化合物)中进行光催化制氢的研究,为能源生产和环境应用开辟了道路 (Chang 等人,2018)。
属性
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-octadecanoyloxypropyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H106O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h52H,4-51H2,1-3H3/t52-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNYRTVJOFMYIW-OIVUAWODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H106O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337958 | |
| Record name | 1,2-Distearoyl-3-palmitoyl-rac-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
863.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(18:0/18:0/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0108596 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol | |
CAS RN |
5281-50-5 | |
| Record name | 1,2-Distearoyl-3-palmitoyl-rac-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[(6R,10S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylpropanoate](/img/structure/B1220428.png)








